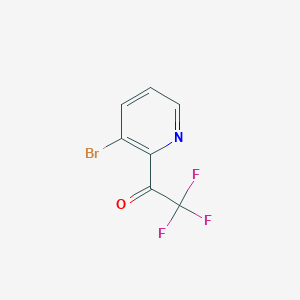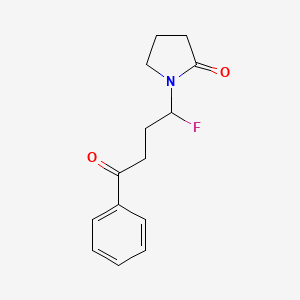
1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one is a synthetic compound belonging to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are known for their versatile biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpiperidine with fluorinating agents under controlled conditions . The reaction typically requires the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile at elevated temperatures (around 80°C) for about 12 hours . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The fluoro group enhances its binding affinity and selectivity towards certain targets, leading to its biological effects . The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
1-(1-Fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolidine-2,5-diones: These compounds have a similar core structure but differ in their substituents, leading to different biological activities.
Pyrrolizines: These are structurally related but contain an additional fused ring, which can alter their chemical and biological properties.
Prolinol derivatives: These compounds have a hydroxyl group attached to the pyrrolidine ring, affecting their reactivity and biological interactions.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H16FNO2 |
|---|---|
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
1-(1-fluoro-4-oxo-4-phenylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H16FNO2/c15-13(16-10-4-7-14(16)18)9-8-12(17)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clave InChI |
GHJJOFCUQWZJOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(CCC(=O)C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


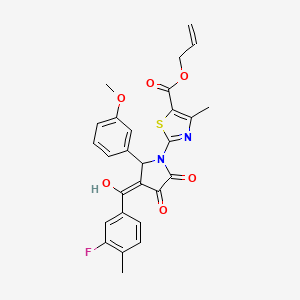
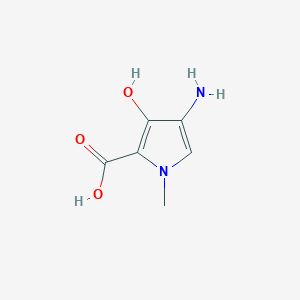
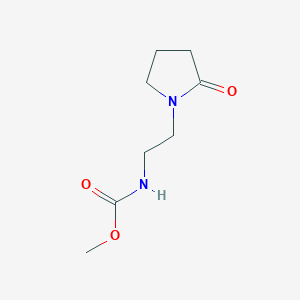
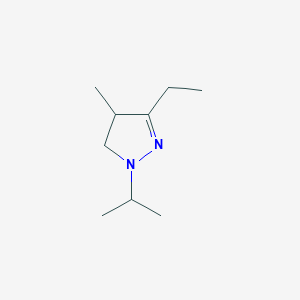
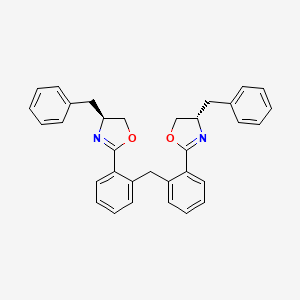
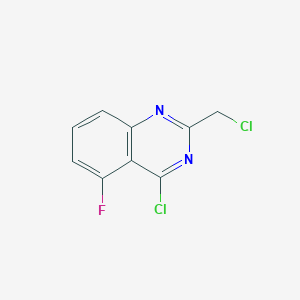
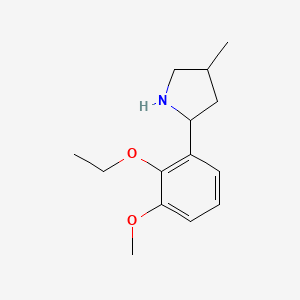
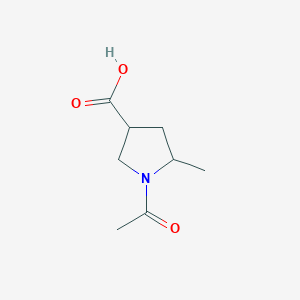
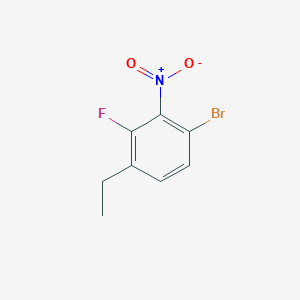
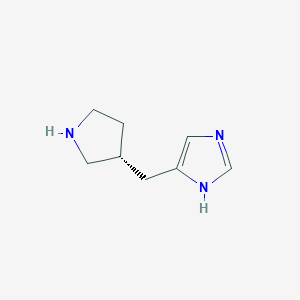
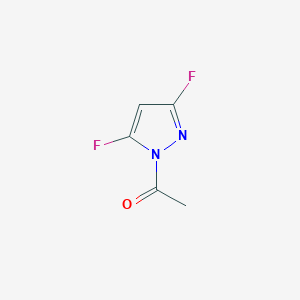
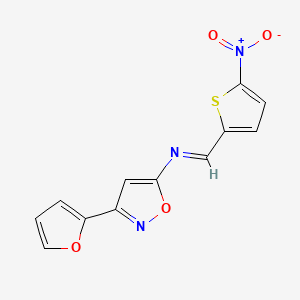
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
